molecular formula C15H14ClNO3 B6409398 3-Amino-5-(2-chloro-4-ethoxyphenyl)benzoic acid CAS No. 1261987-45-4

3-Amino-5-(2-chloro-4-ethoxyphenyl)benzoic acid

Cat. No.: B6409398
CAS No.: 1261987-45-4
M. Wt: 291.73 g/mol
InChI Key: PEKLPGFYWIBRET-UHFFFAOYSA-N
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Description

3-Amino-5-(2-chloro-4-ethoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group, a chloro group, and an ethoxy group attached to the benzene ring

Properties

IUPAC Name

3-amino-5-(2-chloro-4-ethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-2-20-12-3-4-13(14(16)8-12)9-5-10(15(18)19)7-11(17)6-9/h3-8H,2,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKLPGFYWIBRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691674
Record name 5-Amino-2'-chloro-4'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-45-4
Record name 5-Amino-2'-chloro-4'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2-chloro-4-ethoxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-chloro-4-ethoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

    Amination: The resulting compound is further reacted with ammonia or an amine to introduce the amino group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, such as Suzuki coupling, to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Palladium catalysts and boronic acids for Suzuki coupling.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Dechlorinated products.

    Substitution: Various substituted benzoic acids.

Scientific Research Applications

3-Amino-5-(2-chloro-4-ethoxyphenyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-chloro-4-ethoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the amino and chloro groups allows for specific binding interactions, while the ethoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • 2-Amino-5-chloro-3-methylbenzoic acid
  • 5-Amino-2-chlorobenzoic acid

Comparison:

  • 2-Amino-5-chloro-3-methylbenzoic acid has a methyl group instead of an ethoxy group, which can affect its reactivity and solubility.
  • 5-Amino-2-chlorobenzoic acid lacks the ethoxy group, making it less hydrophobic compared to 3-Amino-5-(2-chloro-4-ethoxyphenyl)benzoic acid.

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